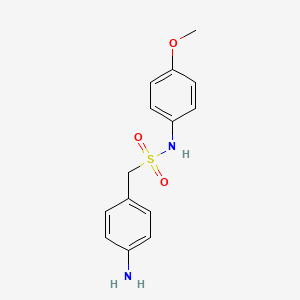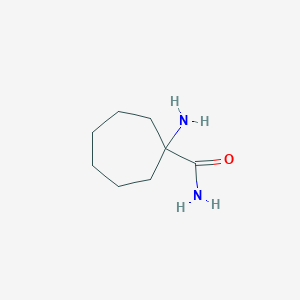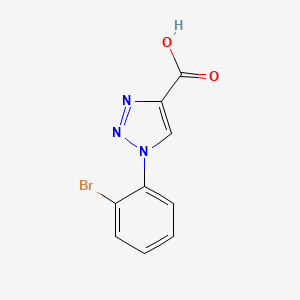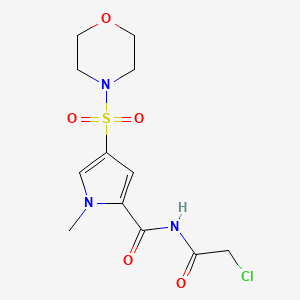
1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide
Descripción general
Descripción
“1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide” is a chemical compound with the CAS Number: 1040033-29-1 . It has a molecular weight of 292.36 and its molecular formula is C14H16N2O3S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O3S/c1-19-14-8-6-13(7-9-14)16-20(17,18)10-11-2-4-12(15)5-3-11/h2-9,16H,10,15H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder and it’s stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, density, etc., are not available.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- The compound is used in the synthesis of anticancer drugs. For instance, it's involved in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a side chain in Amsacrine, an anticancer drug (Robin et al., 2002).
- It also plays a role in the synthesis of chiral intermediates for drugs like d-sotalol, a beta-receptor antagonist. This involves microbial cultures catalyzing the reduction of related compounds (Patel et al., 1993).
Chemical Reactions :
- The compound is used in the one-pot synthesis of 2-substituted benzoxazoles, demonstrating its versatility in chemical reactions (Kumar et al., 2008).
- In enzymatic reactions, derivatives of the compound undergo various transformations, indicating its potential in biochemical pathways (Cooper et al., 1976).
Material Science and Engineering :
- Research shows applications in the synthesis and characterization of self-assemblies derived from sulfonate-phosphonate ligands, highlighting its importance in material science (Shankar et al., 2011).
Pharmacological Applications :
- The compound is studied for its interaction with DNA, particularly in relation to its role in antitumor drugs. This shows its relevance in pharmacological research (Hénichart et al., 1982).
Analytical Chemistry :
- It's used in voltammetric studies for the determination of pharmaceutical compounds, demonstrating its role in analytical chemistry (Álvarez-Lueje et al., 1997).
Green Chemistry :
- The compound is involved in 'green' methodologies, such as in the benzoylation of nucleosides, indicating its potential in environmentally friendly chemical processes (Prasad et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-19-14-8-6-13(7-9-14)16-20(17,18)10-11-2-4-12(15)5-3-11/h2-9,16H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAADMXSZRMYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B1517591.png)





![5-(chloromethyl)-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B1517602.png)
![1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1517603.png)
![N-[(2-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1517604.png)

![1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one](/img/structure/B1517606.png)

![7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1517609.png)

